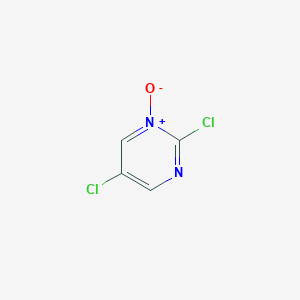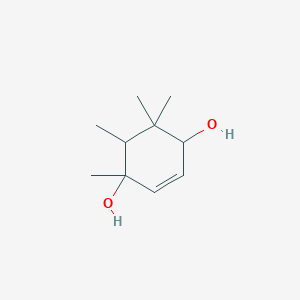
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol is an organic compound with a unique structure characterized by a cyclohexene ring substituted with four methyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol can be synthesized through several methods. One common approach involves the oxidation of α-pyronene using perbenzoic acid in ether, which yields r-3,4-epoxy-1,5,5,6-tetramethylcyclohexene as a major product. This intermediate can then be further processed to obtain the desired diol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using suitable oxidizing agents and solvents. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidation products.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Perbenzoic acid, meta-chloroperoxybenzoic acid (MCPBA), and osmium tetroxide are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Ether, chloroform, and acetone are frequently used as solvents in these reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Alcohols: Produced via reduction reactions.
Ethers and Esters: Result from substitution reactions involving the hydroxyl groups.
Scientific Research Applications
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products depending on the conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diol: A simpler diol with a cyclohexane ring and two hydroxyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.
Cyclohexene: A cyclohexane ring with a double bond.
Uniqueness
1,5,5,6-Tetramethylcyclohex-2-ene-1,4-diol is unique due to its combination of four methyl groups and two hydroxyl groups on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89503-56-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,5,5,6-tetramethylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-7-9(2,3)8(11)5-6-10(7,4)12/h5-8,11-12H,1-4H3 |
InChI Key |
WSDWNKUMIANMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C=CC1(C)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


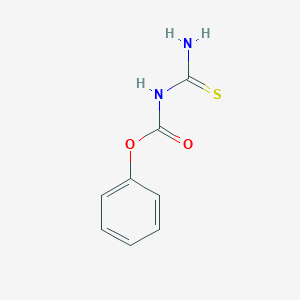
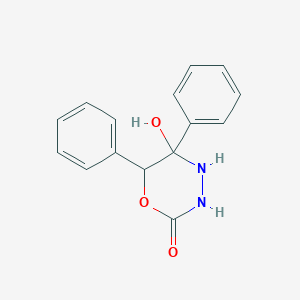
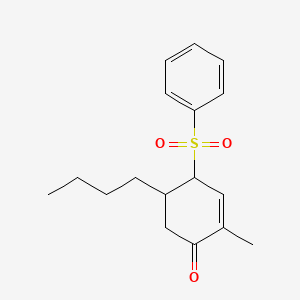


![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
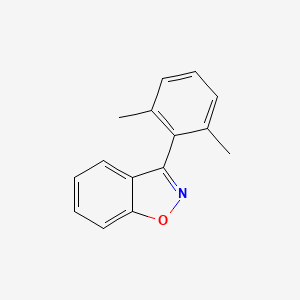
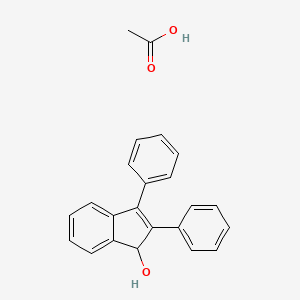
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
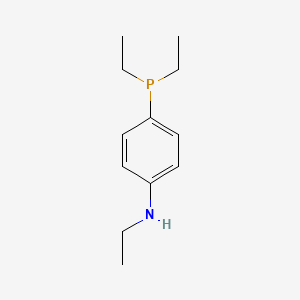
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
